molecular formula C19H17BrN4 B585788 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile CAS No. 915019-52-2

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Cat. No.: B585788
CAS No.: 915019-52-2
M. Wt: 381.277
InChI Key: FVQNIUZKXMCFME-UHFFFAOYSA-N
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Description

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-6-bromoquinoline with 4-nitroaniline under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final compound .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Mechanism of Action

Biological Activity

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, with the CAS number 915019-52-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications, particularly focusing on its activity as a receptor-interacting protein kinase 2 (RIPK2) inhibitor.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H17BrN4
Molecular Weight 381.27 g/mol
CAS Number 915019-52-2
SMILES Notation CC(C)(C#N)c1ccc(Nc2c(N)cnc3ccc(Br)cc23)cc1

The presence of bromine and amino groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the role of RIPK2 in immune signaling pathways. The inhibition of RIPK2 can modulate inflammatory responses, which is crucial in various disease states. Compound 14, a derivative closely related to our compound of interest, exhibited significant inhibition of RIPK2 with an IC50 value of 5.1 ± 1.6 nM, indicating strong binding affinity and selectivity towards this kinase .

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound can effectively reduce the secretion of pro-inflammatory cytokines such as TNF-α in response to stimuli like MDP (Muramyl Dipeptide). This effect was observed in a dose-dependent manner, showcasing the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the quinoline and phenyl rings significantly influence biological activity. The presence of halogen atoms such as bromine enhances binding through halogen bonding interactions with target proteins, which is critical for the desired inhibition of RIPK2 .

Case Studies

  • Inhibition Studies : In a study assessing various quinoline derivatives, it was found that compounds with similar structural motifs to our compound exhibited potent inhibition against RIPK2 and other kinases involved in inflammatory processes. The selectivity profile indicated that while some compounds inhibited multiple kinases, others maintained high specificity for RIPK2 .
  • Therapeutic Potential : Research into the therapeutic applications of RIPK2 inhibitors has suggested their utility in treating autoimmune diseases and conditions characterized by excessive inflammation. The ability of these compounds to modulate immune responses positions them as promising candidates for drug development .

Properties

IUPAC Name

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNIUZKXMCFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655021
Record name 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915019-52-2
Record name 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-(6-Bromo-3-nitroquinolin-4-ylamino)phenyl)-2-methylpropane nitrile (Compound of Preparation C, 16 g, 42 mmol) was hydrogenated using Raney-Ni (7 g), THF-MeOH [(1:1), 250 mL] under 25 psi of hydrogen for 1 hour at RT. After completion of the reaction, the catalyst was filtered-off and the filtrate was evaporated to dryness to obtain the title compound. Yield: 13 g (88%); 1H NMR (DMSO-d6, 300 MHz): δ 8.609 (s, 1H), 7.908 (s, 1H), 7.829-7.836 (d, 1H, J=2.1 Hz), 7.744-7.773 (d, 1H, J=8.7 Hz), 7.425-7.462 (dd, 1H, J=9 Hz, 2.1 Hz), 7.236-7.265 (d, 2H, J=8.7 Hz), 6.511-6.540 (d, 2H, J=8.7 Hz), 5.448 (s, 2H), 1.600 (s, 6H); MS: m/z 381 (M+).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
THF MeOH
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

24 g (58.4 mmol) of 2-[4-(6-bromo-3-nitro-quinolin-4-ylamino)-phenyl]-2-methyl-propionitril (Example 1e) is shacked in 300 ml of MeOH-THF (1:1) under 1.1 bar of H2 in the presence of 8.35 g of Raney-Ni for 1 h. After completion of the reaction, the catalyst is filtered off and the filtrate is evaporated to dryness to give the title compound as a yellow foam. ES-MS: 381, 383 (M+H)+, Br pattern; analytical HPLC: tret=3.21 min (Grad 1).
Quantity
24 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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